molecular formula C10H11N3S B1269240 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole CAS No. 302804-66-6

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

Cat. No.: B1269240
CAS No.: 302804-66-6
M. Wt: 205.28 g/mol
InChI Key: HOZZBLHTOQAIBU-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole Compounds

The historical development of 1,2,4-triazole compounds began with the groundbreaking work of J.A. Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This initial discovery marked the beginning of extensive research into triazole chemistry that would span more than a century. Following Bladin's initial synthesis, the field experienced gradual development as researchers explored various synthetic approaches and applications for these nitrogen-rich heterocycles.

The early synthetic methods for producing 1,2,4-triazoles were characterized by relatively low yields and limited scope. The primary procedures, such as the reaction of formamide with formylhydrazine, produced modest yields of 1,2,4-triazole. Subsequent research revealed that condensation of formamide with hydrazine sulfate yielded 1,2,4-triazole in improved yields, establishing a more practical synthetic route. The development of triazole chemistry accelerated significantly with the establishment of several facile and convenient synthetic techniques, particularly as researchers recognized the versatile interaction potential of these compounds with biological systems.

The discovery of antifungal activities of azole derivatives in 1944 by Woolley represented a pivotal moment in triazole development, leading to the invention of clinically significant compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole. This breakthrough demonstrated the practical therapeutic value of triazole derivatives and spurred intensive research into their medicinal applications. The mechanism of antifungal action became well-established, involving the inhibition of ergosterol synthesis and blocking of the P450-dependent enzyme (CYP 51), where triazole-type ring structures coordinate with the heme iron of the CYP enzyme.

Classification of Triazole-Thiol Derivatives

Triazole-thiol derivatives represent a specialized subset of triazole compounds characterized by the presence of sulfur-containing functional groups, specifically thiol (-SH) or thione (=S) moieties attached to the triazole ring system. These compounds can be classified based on several structural parameters, including the position of the sulfur substitution, the nature of additional substituents, and the specific isomeric form of the triazole ring. The most common classification involves 1,2,4-triazole-3-thiol derivatives, where the thiol group is positioned at the 3-position of the triazole ring.

The structural diversity within triazole-thiol derivatives extends to various substitution patterns that significantly influence their chemical and biological properties. Compounds such as 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole exemplify the complexity achievable through strategic substitution, where the thiol group serves as a connecting point for additional aromatic systems. Research has demonstrated that triazole heterocycles incorporating sulfur in the form of mercapto- and thione-substitution show enhanced potency compared to their parent derivatives. This enhanced activity is attributed to the unique electronic and steric properties conferred by sulfur-containing substituents.

The tautomeric behavior of triazole-thiol compounds adds another layer of complexity to their classification. These compounds can exist in equilibrium between thiol and thione forms, with the relative stability of each tautomer dependent on environmental conditions such as pH, temperature, and solvent polarity. The parent 1H-1,2,4-triazole exists as a white powder solid with specific physical properties (melting point 120-121°C, boiling point 260°C) and demonstrates high water solubility. The two tautomers (1H- and 4H-) of 1,2,4-triazoles exist in rapid equilibrium, with 1H-1,2,4-triazole being more stable than the 4H-1,2,4-triazole.

Classification Parameter Type Examples Key Characteristics
Sulfur Position 3-thiol 1,2,4-triazole-3-thiol Most common configuration
Sulfur Position 5-thiol 1,2,4-triazole-5-thiol Alternative positioning
Tautomeric Form Thiol R-SH Nucleophilic sulfur
Tautomeric Form Thione R=S Electrophilic sulfur
Substitution Pattern Monosubstituted Single aromatic substituent Basic structure
Substitution Pattern Disubstituted Multiple substituents Enhanced complexity

Significance in Heterocyclic Chemistry

The significance of triazole compounds in heterocyclic chemistry stems from their unique structural features that enable diverse chemical reactivity and biological activity. The 1,2,4-triazole nucleus demonstrates remarkable stability to metabolism and acts as an important pharmacophore by interacting at active sites of receptors as both hydrogen bond acceptor and donor. This dual functionality makes triazole derivatives particularly valuable in medicinal chemistry applications, where precise molecular recognition is crucial for therapeutic efficacy.

The inherent properties of triazole compounds establish them as key chromophores with immense medicinal value, attracting scientists across multiple disciplines including chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials sciences. The triazole ring system's ability to form many weak non-bond interactions with receptors and enzymes in biological systems contributes significantly to its widespread utility. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which collectively enhance the binding affinity and selectivity of triazole-containing compounds.

In the context of coordination chemistry, triazole derivatives serve as versatile ligands capable of forming stable complexes with various metal ions. The nitrogen atoms in the triazole ring can coordinate with metal centers, creating coordination compounds with unique properties suitable for catalysis, materials science, and biological applications. The amphoteric nature of 1,2,4-triazole, being susceptible to both N-protonation and deprotonation in aqueous solution, further enhances its coordination capabilities. The pKa values of 1,2,4-triazolium (2.45) and the neutral molecule (10.26) provide insight into its acid-base behavior under physiological conditions.

The chemical reactivity of 1,2,4-triazoles encompasses both electrophilic and nucleophilic substitution reactions, with specific regioselectivity patterns that enable predictable synthetic transformations. Under mild reaction conditions, nucleophilic substitution occurs at both ring carbon atoms due to their π-deficient nature resulting from attachment to electronegative nitrogen atoms. This reactivity profile makes triazole derivatives excellent building blocks for complex molecular architectures.

Current Research Trends in Triazole Chemistry

Contemporary research in triazole chemistry reflects a dynamic field with expanding applications across multiple scientific disciplines. Current investigations focus primarily on developing novel synthetic methodologies that offer improved efficiency, selectivity, and environmental sustainability. Metal-free click synthesis approaches have gained significant attention, with researchers reporting innovative protocols for the direct and selective synthesis of triazole derivatives. These methodologies address growing concerns about metal contamination in pharmaceutical applications while maintaining high yields and selectivity.

The development of ionic liquid-catalyzed synthetic routes represents another significant trend in modern triazole chemistry. Research groups have successfully implemented ionic liquids such as 1-methyl-3-propylimidazolium trifluoromethanesulfonate for the synthesis of trisubstituted triazoles through novel mechanistic pathways involving 1,3-dipolar cycloaddition followed by base-promoted elimination. These catalytic systems demonstrate recyclability and environmental advantages over traditional synthetic approaches, aligning with green chemistry principles.

Biological applications continue to drive significant research interest, particularly in the development of triazole derivatives as antimicrobial agents. The emergence of multidrug-resistant pathogens has intensified efforts to discover novel triazole-based compounds with enhanced activity profiles. Research has shown that specific structural modifications, such as the incorporation of benzyl groups at the 4-position of 1,2,4-triazoles, can significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. These structure-activity relationships guide rational drug design efforts aimed at overcoming resistance mechanisms.

Research Area Key Developments Applications Future Prospects
Synthetic Methodology Metal-free click reactions Pharmaceutical synthesis Sustainable drug manufacturing
Catalysis Ionic liquid systems Green chemistry Industrial scale-up
Antimicrobial Development Resistance-overcoming compounds Clinical therapeutics Next-generation antibiotics
Materials Science Coordination polymers Advanced materials Smart materials
Coordination Chemistry Novel metal complexes Catalytic applications Selective catalysis

The integration of triazole chemistry with materials science has opened new avenues for research, particularly in the development of coordination polymers and metal-organic frameworks. These applications leverage the coordination capabilities of triazole ligands to create materials with tunable properties for gas storage, separation, and catalytic applications. The structural diversity achievable through triazole-based ligands enables fine-tuning of material properties to meet specific application requirements.

Advanced characterization techniques continue to enhance our understanding of triazole chemistry, with computational modeling playing an increasingly important role in predicting molecular behavior and optimizing synthetic strategies. Molecular docking studies provide valuable insights into the interaction mechanisms between triazole derivatives and biological targets, facilitating rational drug design approaches. These computational tools complement experimental research by enabling the screening of large compound libraries and the prediction of promising candidates for further development.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZBLHTOQAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352103
Record name SBB040972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302804-66-6
Record name SBB040972
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole involves nucleophilic substitution between 3-amino-5-mercapto-1,2,4-triazole and 4-methylbenzyl bromide. The mercapto (-SH) group acts as a nucleophile, deprotonated by sodium hydroxide to form a thiolate ion, which displaces the bromide ion from 4-methylbenzyl bromide. The reaction proceeds in a mixed solvent system of ethanol and water at 75°C for 20 minutes, achieving a 66% yield after recrystallization from chloroform.

Key reaction parameters include:

  • Molar ratio : Equimolar quantities of 3-amino-5-mercapto-1,2,4-triazole (0.02 mol) and 4-methylbenzyl bromide (0.02 mol).
  • Base : 1 M NaOH (0.04 mol) to ensure complete deprotonation of the mercapto group.
  • Solvent : Ethanol-water mixture (40 mL ethanol + 20 mL NaOH solution) to balance solubility and reactivity.
  • Temperature : Reflux at 75°C to accelerate the substitution reaction while minimizing side products.

Optimization and Yield Improvement

The original protocol reports a moderate yield of 66%, attributed to competing side reactions such as oxidation of the thiolate or hydrolysis of the benzyl bromide. Yield optimization strategies could include:

  • Catalytic additives : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity.
  • Solvent modulation : Replacing ethanol with dimethylformamide (DMF) to improve substrate solubility, as demonstrated in analogous triazole alkylations.
  • Temperature control : Gradual heating to 75°C to prevent exothermic decomposition, followed by rapid cooling to quench the reaction.

Analytical Characterization

The product is characterized by:

  • FT-IR : Absorption bands at 3439.64 cm⁻¹ (N-H stretch), 2919.17 cm⁻¹ (C-H aromatic), and 1636.92 cm⁻¹ (C=N triazole).
  • NMR spectroscopy :
    • ¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.17 (s, 2H, SCH₂), 7.09–7.23 (m, 4H, aromatic).
    • ¹³C NMR : δ 21.1 (CH₃), 35.1 (SCH₂), 129.1–136.6 (aromatic carbons), 156.2–157.8 (triazole C=N).
  • HPLC : Purity >96% with a retention time of 7.14 minutes.

Alternative Synthesis Routes via Cyclization Strategies

Hydrazone Cyclization with Thioether Precursors

Recent advances in 1,2,4-triazole synthesis highlight cyclization of hydrazones as a viable route. For example, Huang et al. developed a CuCl₂-promoted method to construct trisubstituted triazoles from amides and DMF at 85% yield. Adapting this protocol, 4-methylbenzyl thioether could be introduced via a hydrazone intermediate, followed by oxidative cyclization. However, this approach remains hypothetical for the target compound and requires validation.

Oxidative Cyclization of Mercapto Derivatives

A novel method for benzothiazolo-triazole derivatives involves oxidizing 3-mercaptotriazoles to disulfides, followed by cyclization. While this pathway targets fused heterocycles, it underscores the reactivity of mercapto groups in triazole systems. For this compound, selective oxidation of the thioether moiety could enable further functionalization, though this exceeds the scope of current preparation methods.

Catalytic and Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free conditions using HClO₄-SiO₂ as a catalyst have been reported for 1,2,4-triazoles, achieving yields up to 95%. Applying this methodology, 3-amino-5-mercapto-1,2,4-triazole could react with 4-methylbenzyl bromide under neat conditions, reducing waste and improving atom economy. Preliminary studies suggest that elevated temperatures (80–100°C) are necessary to compensate for reduced reagent mobility.

Copper-Catalyzed Alkylation

Copper catalysts, such as CuI or CuBr, enhance nucleophilic substitution reactions by stabilizing transition states. In triazole chemistry, CuCl₂ has been employed to mediate C-S bond formation in DMF at 70°C. Integrating copper catalysis into the alkylation step could lower the reaction temperature or improve regioselectivity, though no direct studies on this compound exist.

Comparative Analysis of Preparation Methods

Method Conditions Yield Advantages Limitations
Direct Alkylation NaOH, ethanol-water, 75°C, 20 min 66% Simple, scalable, well-characterized Moderate yield, solvent waste
Hydrazone Cyclization CuCl₂, DMF, O₂, 70°C 85%* High yield, functional group tolerance Untested for thioether derivatives
Solvent-Free HClO₄-SiO₂, 80°C, solvent-free 55–95%* Eco-friendly, low cost Requires high temperatures

*Reported for analogous triazole syntheses.

Chemical Reactions Analysis

Microwave-Assisted Nucleophilic Substitution

The compound is synthesized via nucleophilic substitution between 3-mercapto-1H-1,2,4-triazole and 4-methylbenzyl chloride under microwave irradiation. Key parameters include:

  • Solvent : Dimethylformamide (DMF)

  • Base : Sodium hydroxide (NaOH)

  • Conditions : 90°C, 200 psi, 150 W microwave power, 15-minute reaction time .

  • Yield : 86% after recrystallization from ethanol .

This method is energy-efficient and reduces reaction time compared to conventional heating .

Comparative Analysis of Reaction Parameters

Studies on analogous 1,2,4-triazole-3-thioethers reveal the impact of reaction time and temperature on yield (Table 1) .

Table 1: Optimization of microwave-assisted synthesis for triazole thioethers

CompoundTemperature (°C)Pressure (bar)Time (min)Yield (%)Source
Target compound902001586
5-((3-Phenylpropyl)thio)-4H-1,2,4-triazole16512.24592

Optimal conditions balance reaction completeness and energy efficiency. For example, prolonged heating (45 minutes) maximizes yield in bulkier derivatives , while shorter durations suffice for smaller substrates .

Spectroscopic and Analytical Data

The synthesized compound is characterized using:

  • 1H NMR : Peaks at δ 13.73 (s, 1H, NH), 8.05 (s, 1H, CH=N), and 7.63–7.53 (m, 5H, aromatic protons) .

  • Elemental Analysis : Matches calculated values for C, H, N, and S content .

  • Mass Spectrometry : Molecular ion peak at m/z 247.1 (theoretical m/z 247.3) .

Key Research Findings

  • Microwave synthesis reduces reaction times by 75% compared to conventional methods .

  • The thioether group’s electronic properties influence reactivity in subsequent derivatization .

  • Structural analogs show promising bioactivity, suggesting potential for drug development .

Scientific Research Applications

Antibacterial Activity

1,2,4-triazoles and their derivatives have been extensively studied for their antibacterial properties. The specific compound 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole has shown promising results in inhibiting a range of bacterial strains.

Case Studies and Findings

  • A study demonstrated that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Another investigation highlighted that triazole-based hybrids had enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives outperforming conventional treatments .

Anticancer Properties

Recent research has also focused on the anticancer potential of 1,2,4-triazole derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Research Insights

  • A review indicated that triazole derivatives possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Specific studies have shown that triazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Agricultural Applications

The role of triazoles extends into agricultural science as well. Their application as fungicides and herbicides has been well-documented.

Fungicidal Activity

  • Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against a range of phytopathogenic fungi .
  • Research has indicated that compounds similar to this compound can enhance crop resistance to fungal diseases, thereby improving agricultural yield and sustainability .

Material Science Applications

In addition to biological applications, triazoles have been explored for their potential use in material science.

Corrosion Inhibition

  • Triazole compounds are being investigated as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces. This property is particularly valuable in industries where metal components are exposed to harsh environments .

Mechanism of Action

The mechanism of action of 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    3-(Benzylthio)-1H-1,2,4-triazole: Similar structure but lacks the 4-methyl group, which can affect its biological activity.

    3-((4-Chlorobenzyl)thio)-1H-1,2,4-triazole: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and applications.

Uniqueness

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is unique due to the presence of the 4-methylbenzylthio group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes.

Biological Activity

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure

The compound this compound features a triazole ring substituted with a thioether group (4-methylbenzyl). This unique structure contributes to its biological activity and pharmacological potential.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds similar to this compound have shown effective antifungal activity against various strains. Studies report minimum inhibitory concentration (MIC) values as low as 0.0156 µg/mL against Candida albicans and Cryptococcus neoformans .
  • Bacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. For example, derivatives displayed MIC values ranging from 125 to 1000 µg/mL against Staphylococcus aureus and Bacillus subtilis, with some compounds demonstrating superior efficacy compared to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives have gained attention due to their cytotoxic effects on various cancer cell lines:

  • Cytotoxicity Testing : In studies involving human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines, certain derivatives exhibited higher selectivity and cytotoxicity towards melanoma cells .
  • Mechanism of Action : The cytotoxic effects are often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Some derivatives have been identified as potential antimetastatic agents due to their ability to inhibit cancer cell migration .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is also notable:

  • Comparative Studies : Compounds such as those derived from thiosemicarbazides have shown anti-inflammatory activities comparable to nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that they may serve as alternative therapeutic agents in managing inflammatory conditions .

Research Findings Summary

A summary of key findings from various studies on the biological activity of this compound and related compounds is presented in the following table:

Biological Activity Tested Compounds Activity Observed Reference
AntifungalVarious triazole derivativesMIC = 0.0156 - 2.0 µg/mL against Candida albicans
BacterialTriazole analogsMIC = 125 - 1000 µg/mL against Staphylococcus aureus
AnticancerTriazole derivativesCytotoxicity in melanoma (IGR39), MDA-MB-231
Anti-inflammatoryThiosemicarbazide derivativesComparable anti-inflammatory activity to NSAIDs

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

  • Melanoma Treatment : A study demonstrated that specific triazole derivatives significantly reduced tumor growth in melanoma models while sparing normal cells .
  • Infection Management : Clinical trials have shown promising results for triazole-based treatments against resistant fungal infections that are challenging to treat with conventional antifungals .

Q & A

Basic: What are the common synthetic routes for 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole?

The synthesis typically involves nucleophilic substitution between 4-methylbenzyl halides (e.g., chloride) and 1H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis is recommended to enhance reaction efficiency, achieving yields >80% at 100–120°C for 15–45 minutes . Purification often employs column chromatography (silica gel, ethyl acetate/hexane). Alternative routes include cyclization of hydrazides with isothiocyanates in alkaline media .

Basic: Which spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and thioether linkage (δ 3.8–4.2 ppm for SCH₂).
  • IR spectroscopy : Identification of N-H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹).
  • Elemental analysis : Validation of molecular formula (C₁₀H₁₁N₃S).
  • LC-MS : For molecular ion ([M+H]⁺ at m/z 222.1) and purity assessment (>95%) .

Basic: What preliminary biological activities have been reported for this compound?

Initial studies highlight antifungal (e.g., Candida albicans MIC: 8 µg/mL) and antibacterial activity (e.g., S. aureus MIC: 16 µg/mL) via membrane disruption assays. The 4-methylbenzyl group enhances lipophilicity, improving cellular uptake . However, cytotoxicity in mammalian cells (IC₅₀: 25–50 µM) necessitates further optimization .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

  • Microwave parameters : Optimal at 165°C, 12.2 bar, 45 minutes (yield: 85–90%) .
  • Solvent selection : Dimethylformamide (DMF) improves solubility of intermediates.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) enhances reaction rates .
  • Post-synthesis purification : Gradient elution (hexane → ethyl acetate) reduces byproduct contamination .

Advanced: How can computational methods elucidate structure-activity relationships (SAR)?

  • Molecular docking : Predict binding to fungal CYP51 (PDB: 5TZ1) with ΔG ≈ -9.2 kcal/mol, suggesting sterol biosynthesis inhibition .
  • DFT calculations : HOMO-LUMO analysis (energy gap: ~4.5 eV) correlates with redox stability and thiol reactivity .
  • QSAR models : Hydrophobic substituents (e.g., 4-methylbenzyl) enhance antifungal activity (pIC₅₀: 6.2) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity, as impurities (e.g., sulfoxides) may skew results .
  • Bioassay standardization : Adopt CLSI M27/M38 guidelines for antifungal testing to ensure reproducibility .
  • Solvent controls : DMSO concentrations >1% can inhibit microbial growth, requiring dilution checks .

Advanced: What structural modifications enhance biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., -F at para position) improve antifungal potency (MIC: 4 µg/mL) .
    • Benzimidazole hybrids : Increase target selectivity (e.g., fungal vs. human CYP51) via π-π stacking .
  • Thioether replacement : Sulfone derivatives show reduced cytotoxicity (IC₅₀: >100 µM) but lower activity .

Advanced: What challenges arise in mechanistic studies of its antimicrobial action?

  • Target identification : Use Saccharomyces cerevisiae knockout libraries to identify genes (e.g., ERG11) linked to resistance .
  • Membrane permeability assays : Fluorescent probes (e.g., DiOC₃) quantify membrane disruption kinetics .
  • Metabolomic profiling : LC-MS/MS reveals ergosterol depletion in treated fungal cells .

Advanced: How does solvent polarity affect its solvatochromic properties?

  • UV-Vis analysis : λₐ₆ₛ shifts from 290 nm (hexane) to 310 nm (methanol), indicating polarity-dependent π→π* transitions.
  • Kamlet-Taft parameters : Hydrogen-bond acceptor strength (β) correlates with hypsochromic shifts in polar solvents .

Advanced: What strategies mitigate toxicity in mammalian cells?

  • Prodrug design : Phosphate esters improve solubility and reduce off-target effects (IC₅₀: 75 µM) .
  • Co-administration : Synergy with fluconazole (FICI: 0.3) lowers effective doses .
  • Crystallography : Co-crystal structures guide modifications to avoid human CYP450 binding .

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